molecular formula C24H22FN5O2S B11249818 2-fluoro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

2-fluoro-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)benzenesulfonamide

Cat. No.: B11249818
M. Wt: 463.5 g/mol
InChI Key: NTNHCPHEARKPOS-UHFFFAOYSA-N
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Description

2-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a sulfonamide group, and multiple aromatic rings. Its synthesis and reactivity make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE typically involves multiple steps, including the formation of intermediate compounds and the use of various reagents and catalysts. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and a boron reagent, and it proceeds under mild conditions, making it suitable for synthesizing complex organic molecules.

Chemical Reactions Analysis

2-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

2-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE has several scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be used in the development of new drugs or as a tool for studying biological processes.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of 2-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various signaling pathways, leading to changes in cellular behavior. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

2-FLUORO-N-[4-({4-METHYL-6-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL}AMINO)PHENYL]BENZENE-1-SULFONAMIDE can be compared with other similar compounds, such as:

    N-[(4-METHYLPHENYL)AMINO]PYRIMIDIN-2-YL derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their reactivity and applications.

    Sulfonamide derivatives: These compounds contain the sulfonamide group and may have different aromatic or aliphatic substituents, affecting their chemical properties and biological activities.

Properties

Molecular Formula

C24H22FN5O2S

Molecular Weight

463.5 g/mol

IUPAC Name

2-fluoro-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzenesulfonamide

InChI

InChI=1S/C24H22FN5O2S/c1-16-7-9-18(10-8-16)27-23-15-17(2)26-24(29-23)28-19-11-13-20(14-12-19)30-33(31,32)22-6-4-3-5-21(22)25/h3-15,30H,1-2H3,(H2,26,27,28,29)

InChI Key

NTNHCPHEARKPOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4F

Origin of Product

United States

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